![molecular formula C19H14N2O5 B2679842 N-(1,3-dioxoisoindolin-4-yl)-7-ethoxybenzofuran-2-carboxamide CAS No. 921573-24-2](/img/structure/B2679842.png)
N-(1,3-dioxoisoindolin-4-yl)-7-ethoxybenzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-dioxoisoindolin-4-yl)acetamide derivatives are developed by reacting N-(1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide with different aliphatic aromatic and heterocyclic amines . These compounds have been evaluated for activity against TNF-α in vitro .
Synthesis Analysis
The synthesis of N-(1,3-dioxoisoindolin-4-yl)acetamide derivatives involves reacting N-(1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide with different aliphatic aromatic and heterocyclic amines under catalyst-free conditions using water as an eco-friendly solvent . This process involves simple work-up with high yields .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of N-(1,3-dioxoisoindolin-4-yl)acetamide derivatives are eco-friendly and involve simple work-up with high yields .Scientific Research Applications
Anticancer Properties
The compound’s structural features make it a potential candidate for cancer research. Researchers have explored its effects on tumor necrosis factor-alpha (TNF-α), a key regulator of inflammation and immune responses. Specifically:
- TNF-α Inhibition : Compound 6d demonstrated potent activity against TNF-α, with 78% inhibition at a concentration of 10 μM. This suggests its potential as a lead compound for developing anti-TNF-α therapies .
Histone Deacetylase (HDAC) Modulation
Another avenue of interest lies in the compound’s role as a selective degrader of histone deacetylase-3 (HDAC3). HDACs play crucial roles in gene expression regulation, and targeting them has therapeutic implications:
- HDAC3 Inhibition : The compound was designed to selectively degrade HDAC3, which could impact epigenetic modifications and gene expression patterns .
Eco-Friendly Synthesis
The compound’s green and eco-friendly synthesis process is noteworthy:
- Water-Based Synthesis : N-(1,3-dioxoisoindolin-4-yl)-7-ethoxybenzofuran-2-carboxamide derivatives were synthesized using water as a solvent, under catalyst-free conditions. This approach aligns with sustainable chemistry practices and minimizes environmental impact .
Pharmacological Properties
Beyond the specific applications mentioned above, consider the following general pharmacological properties:
Mechanism of Action
Target of Action
The primary target of N-(1,3-dioxoisoindolin-4-yl)-7-ethoxybenzofuran-2-carboxamide is the enzyme NUDT5 . This enzyme plays a crucial role in hormone signaling in breast cancer cells .
Mode of Action
N-(1,3-dioxoisoindolin-4-yl)-7-ethoxybenzofuran-2-carboxamide interacts with the NUDT5 enzyme at a molecular level . The compound has a high molecular binding energy, which allows it to interact more effectively than the reference drug 5-FU .
Biochemical Pathways
The interaction of N-(1,3-dioxoisoindolin-4-yl)-7-ethoxybenzofuran-2-carboxamide with the NUDT5 enzyme affects the hormone signaling pathway in breast cancer cells . This disruption can lead to downstream effects that inhibit the proliferation of these cells .
Pharmacokinetics
The compound’s effectiveness against mcf7 cells suggests that it may have favorable bioavailability .
Result of Action
The result of N-(1,3-dioxoisoindolin-4-yl)-7-ethoxybenzofuran-2-carboxamide’s action is the inhibition of cell proliferation in MCF7 cells . Among the synthesized compounds, NPD-8 and NPD-12 demonstrated the most activity against the MCF7 cells .
Action Environment
The action of N-(1,3-dioxoisoindolin-4-yl)-7-ethoxybenzofuran-2-carboxamide can be influenced by environmental factors. For instance, the compound was synthesized using water as an environmentally friendly solvent . This suggests that the compound’s action, efficacy, and stability may be influenced by the solvent used in its synthesis .
properties
IUPAC Name |
N-(1,3-dioxoisoindol-4-yl)-7-ethoxy-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O5/c1-2-25-13-8-3-5-10-9-14(26-16(10)13)18(23)20-12-7-4-6-11-15(12)19(24)21-17(11)22/h3-9H,2H2,1H3,(H,20,23)(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCBLMYSUORFGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC=CC4=C3C(=O)NC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dioxoisoindolin-4-yl)-7-ethoxybenzofuran-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.